3-(1-Amino-2-fluoroethyl)phenol
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Overview
Description
3-(1-Amino-2-fluoroethyl)phenol is an organic compound with the molecular formula C8H10FNO This compound is characterized by the presence of a phenol group substituted with an amino and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a fluorinated ethylamine with a phenol derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Formaldehyde (HCHO), secondary amines
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: β-Amino-carbonyl compounds
Scientific Research Applications
3-(1-Amino-2-fluoroethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions . The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the fluoroethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
3-Fluoroaniline: Contains a fluorine atom but lacks the phenol group.
Uniqueness
3-(1-Amino-2-fluoroethyl)phenol is unique due to the presence of both an amino and a fluoroethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(1-amino-2-fluoroethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2 |
InChI Key |
QUQHMKDUEQPGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CF)N |
Origin of Product |
United States |
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